molecular formula C21H17ClN4S B4221239 4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B4221239
M. Wt: 392.9 g/mol
InChI Key: YBEGNPQBYFDFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a benzylthio group and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a nitrile compound under acidic or basic conditions. The resulting triazole intermediate is then further functionalized to introduce the benzylthio and chloromethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution of the chloromethyl group can introduce various functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylthio and chloromethylphenyl groups can also contribute to the compound’s biological activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(5-(benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 3-(benzylthio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the specific combination of substituents on the triazole and pyridine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloromethylphenyl group, in particular, can enhance its potential as a pharmaceutical agent by improving its binding affinity to specific molecular targets.

Properties

IUPAC Name

4-[5-benzylsulfanyl-4-(3-chloro-4-methylphenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4S/c1-15-7-8-18(13-19(15)22)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGNPQBYFDFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 3
Reactant of Route 3
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 4
Reactant of Route 4
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 5
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 6
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.